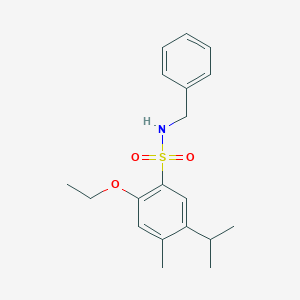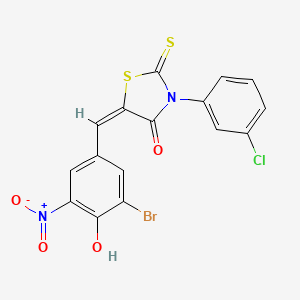
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.2 g/mol.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antibacterial and antifungal activities.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is also relatively inexpensive compared to other compounds with similar activities. However, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be toxic to some cell types, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide analogs with improved activity and selectivity. Another area of interest is the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a pesticide and as a corrosion inhibitor. Furthermore, the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide in combination with other compounds for the treatment of cancer and inflammatory diseases should be explored. Finally, the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool for studying DNA and RNA synthesis should be investigated.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use as a pesticide and as a corrosion inhibitor. The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, including the development of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide analogs with improved activity and selectivity, and the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool for studying DNA and RNA synthesis.
合成法
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinemethanol in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinylmethylamine in the presence of a base, followed by acetylation with acetic anhydride.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHQINTTSUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)